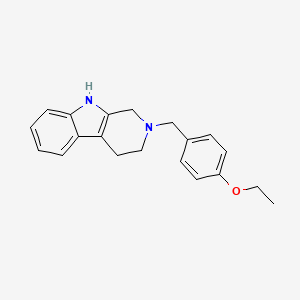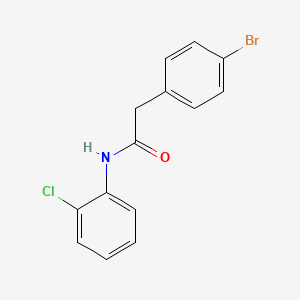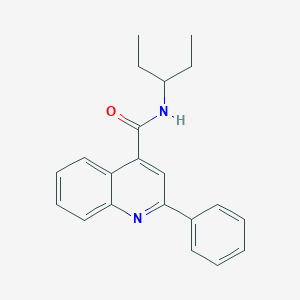
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as EBC, is a beta-carboline derivative that has been of increasing interest in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to interact with dopamine and serotonin receptors, as well as the NMDA receptor. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Furthermore, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to modulate the immune system and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments, including its low toxicity and high solubility in water. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is relatively easy to synthesize and can be obtained in high yields. However, there are also some limitations to using 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments. For example, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be unstable in certain conditions and may require specific storage conditions to maintain its potency.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the development of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline-based drugs for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has potential applications in the treatment of addiction and cancer. Furthermore, further studies are needed to fully understand the mechanism of action of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its effects on neurotransmitter systems and signaling pathways.
Synthesemethoden
The synthesis of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of tryptamine with 4-ethoxybenzaldehyde in the presence of an acid catalyst. This reaction results in the formation of the beta-carboline derivative, which can be purified through recrystallization. The synthesis of 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been reported to have a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential therapeutic applications in various areas of research, including neurodegenerative diseases, cancer, and addiction. Studies have shown that 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has neuroprotective effects and can prevent neuronal cell death in models of Parkinson's and Alzheimer's diseases. Additionally, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, 2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-23-16-9-7-15(8-10-16)13-22-12-11-18-17-5-3-4-6-19(17)21-20(18)14-22/h3-10,21H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXQKUNJVNTGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)


![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)
![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
